molecular formula C15H18N4O B142425 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine CAS No. 87789-61-5

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

Cat. No. B142425
CAS RN: 87789-61-5
M. Wt: 270.33 g/mol
InChI Key: NGCDQKNRWBVNTI-UHFFFAOYSA-N
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Description

The compound 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural features, such as pyrimidine rings and piperazine moieties, which are commonly found in various bioactive molecules. These structural components are often synthesized and modified to enhance their biological activities, such as antioxidant, antimicrobial, and receptor affinity properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from commercially available or easily synthesized intermediates. For example, a practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved in four telescoped steps from 2,4-dichloro-5-fluoropyrimidine, demonstrating an economical alternative to other methods . Similarly, novel pyrimidine derivatives were synthesized and their structures confirmed by various spectral analyses .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine is characterized by the presence of a pyrimidine ring, which is a common scaffold in medicinal chemistry due to its presence in nucleotides and its ability to engage in hydrogen bonding. The piperazine ring is another important feature, often used to improve the pharmacokinetic properties of drug-like molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups attached to the core structure. For instance, the presence of a piperazine or piperidine ring can facilitate further chemical modifications, such as alkylation or acylation, to yield a diverse array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine are not directly reported, related compounds exhibit a range of solubilities and stabilities that are crucial for their biological function. The presence of substituents like benzothiazole or aryl groups can significantly affect these properties, as well as the overall bioactivity of the molecules .

Scientific Research Applications

Pyrimidine Derivatives in Drug Development

Pyrimidines are crucial in medicinal chemistry, serving as core structures for developing drugs with a wide range of pharmacological activities. Recent reviews and research developments have highlighted pyrimidine derivatives' roles in anti-inflammatory, anticancer, and anti-infectious agent development. The structural versatility of pyrimidines allows for significant modifications, leading to novel therapeutic agents with optimized efficacy and minimized toxicity. Studies on pyrimidine derivatives have underscored their potential in rational drug design, especially when targeting specific receptors or enzymes within cellular pathways (Rashid et al., 2021).

Pyrimidine Scaffolds in CNS Drug Development

The pyrimidine ring system is a privileged structure in the design of central nervous system (CNS) acting drugs. A comprehensive review of functional chemical groups likely to yield novel CNS agents highlighted the significance of pyrimidine derivatives. These compounds are explored for their potential to interact with various CNS targets, offering insights into developing new treatments for disorders such as depression, anxiety, and psychosis. The review indicates that specific functional groups, including pyrimidines, are valuable lead molecules in synthesizing compounds with CNS activity, underscoring the scaffold's importance in neuropharmacology (Saganuwan, 2017).

Pyrimidine-Based Optical Sensors

In addition to therapeutic applications, pyrimidine derivatives have been investigated as optical sensors, demonstrating the scaffold's versatility in scientific research. A review covering literature from 2005 to 2020 detailed the development of pyrimidine-based optical sensors for detecting various chemical species. These sensors exploit the electronic properties of pyrimidines, allowing for sensitive and selective detection mechanisms. This application highlights the pyrimidine ring's role beyond pharmacology, extending into analytical chemistry and diagnostic tools (Jindal & Kaur, 2021).

properties

IUPAC Name

5-phenylmethoxy-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-2-4-13(5-3-1)12-20-14-10-17-15(18-11-14)19-8-6-16-7-9-19/h1-5,10-11,16H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCDQKNRWBVNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384382
Record name 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine

CAS RN

87789-61-5
Record name 5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the pyrimidine prepared in (a) above (24.5 g, 0.09 mole), piperazine (77.5 g, 0.9 mole), and toluene (160 mL) was heated at 150° C. in a stainless steel omb for 22 hr. The reaction mixture was filtered, concentrated in vacuo, and the residue crystallized from Skelly B to give 10.15 g (42%) off-white solid, m.p. 94°-97° C.
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77.5 g
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160 mL
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stainless steel
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Yield
42%

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